molecular formula C27H18FNO3 B13128170 2'-(7-Fluoro-9H-fluoren-2-ylcarbamoyl)biphenyl-2-carboxylic acid CAS No. 25680-01-7

2'-(7-Fluoro-9H-fluoren-2-ylcarbamoyl)biphenyl-2-carboxylic acid

Cat. No.: B13128170
CAS No.: 25680-01-7
M. Wt: 423.4 g/mol
InChI Key: IKHLOSVJEXMGIO-UHFFFAOYSA-N
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Description

The compound 2'-(7-Fluoro-9H-fluoren-2-ylcarbamoyl)biphenyl-2-carboxylic acid features a biphenyl-carboxylic acid backbone modified with a fluorene-derived carbamoyl group substituted at the 2-position of the fluorene ring and a fluorine atom at the 7-position. This structure combines aromatic rigidity with polar functional groups, making it relevant in medicinal chemistry and materials science.

Properties

CAS No.

25680-01-7

Molecular Formula

C27H18FNO3

Molecular Weight

423.4 g/mol

IUPAC Name

2-[2-[(7-fluoro-9H-fluoren-2-yl)carbamoyl]phenyl]benzoic acid

InChI

InChI=1S/C27H18FNO3/c28-18-9-11-20-16(14-18)13-17-15-19(10-12-21(17)20)29-26(30)24-7-3-1-5-22(24)23-6-2-4-8-25(23)27(31)32/h1-12,14-15H,13H2,(H,29,30)(H,31,32)

InChI Key

IKHLOSVJEXMGIO-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3C4=CC=CC=C4C(=O)O)C5=C1C=C(C=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-((7-Fluoro-9H-fluoren-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multiple steps, including the formation of the fluorenyl group and its subsequent attachment to the biphenyl structure. One common method involves the use of palladium-catalyzed carbonylative multiple C-C bond formation reactions . The reaction conditions often require a carbon monoxide atmosphere, pre-dried glassware, and purified solvents such as toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2’-((7-Fluoro-9H-fluoren-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the fluorenyl group to a more saturated form.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorenyl or biphenyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2’-((7-Fluoro-9H-fluoren-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-((7-Fluoro-9H-fluoren-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorenyl group can intercalate with DNA, affecting gene expression and cellular processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Variations and Functional Group Effects

Substituent Position and Electronic Effects
  • 2′-(9H-Fluoren-4-ylcarbamoyl)-2-biphenylcarboxylic Acid (): Molecular formula: C27H19NO3 (MW: 405.45). Differs in the carbamoyl group’s position on the fluorene (4-yl vs. 7-fluoro-2-yl).
  • 2-[2-[(9-Oxofluoren-2-yl)carbamoyl]phenyl]benzoic Acid (): Molecular formula: C27H17NO4 (MW: 419.43). A ketone (9-oxo) replaces the fluorine, introducing hydrogen-bonding capacity. This increases polarity and may alter solubility and biological target interactions .
Protective Groups and Backbone Modifications
  • 2'-(Fmoc-aminomethyl)biphenyl-2-carboxylic Acid (): Molecular formula: C29H23NO4 (MW: 449.5). Incorporates an Fmoc (fluorenylmethoxycarbonyl) group, commonly used for amine protection in peptide synthesis. This bulky group enhances steric hindrance and may reduce metabolic degradation but increases molecular weight .
  • 7-[(9H-Fluoren-9-yl)methoxy]carbonyl}-7-azabicyclo[2.2.1]heptane-2-carboxylic Acid (): Molecular formula: C22H21NO4 (MW: 405.49). A bicyclic azabicyclo structure adds conformational rigidity, which could enhance binding specificity in enzyme-targeted applications .

Physicochemical and Reactivity Profiles

Solubility and Lipophilicity
  • Fmoc-containing analogs () exhibit higher molecular weights and reduced solubility in polar solvents due to hydrophobic aromatic stacking .

Biological Activity

2'-(7-Fluoro-9H-fluoren-2-ylcarbamoyl)biphenyl-2-carboxylic acid, with the CAS number 25680-01-7, is a complex organic compound notable for its unique structural features and potential biological activities. This compound has garnered attention in pharmacological research due to its interactions with various biological targets, particularly in the context of cancer treatment and amino acid transport inhibition.

PropertyValue
Molecular FormulaC27H18FNO3
Molecular Weight423.435 g/mol
Density1.369 g/cm³
Boiling Point577.4 °C
Flash Point303 °C
LogP6.087

The biological activity of this compound is primarily attributed to its role as an inhibitor of the sodium-dependent neutral amino acid transporter ASCT2 (SLC1A5). This transporter is crucial for maintaining amino acid homeostasis in peripheral tissues, and its inhibition can have significant implications for cancer cell metabolism.

Inhibition Studies

Research indicates that this compound exhibits sub-micromolar potency against ASCT2, demonstrating its potential as a competitive inhibitor. Electrophysiological studies using rat ASCT2 have shown that the compound effectively blocks amino acid transport, which correlates with reduced cell viability in various cancer cell lines, including MCF-7, LnCaP, and MDA-MB-231 .

Case Studies

  • Cell Viability Assays :
    • Objective : Evaluate the cytotoxic effects on cancer cell lines.
    • Results : The compound inhibited cell viability in a dose-dependent manner across multiple cancer cell lines, underscoring its potential as an anticancer agent.
  • Electrophysiological Analysis :
    • Objective : Assess the inhibitory mechanism on ASCT2.
    • Findings : The inhibitor demonstrated a long residence time at the binding site, with a dissociation rate constant indicating slow release from ASCT2, enhancing its competitive inhibition profile .

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameIC50 (nM)Notes
2'-((9H-Fluoren-4-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acidN/AStructural analog with different substituents
Lc-BPE (a known ASCT2 inhibitor)~1000Less potent than 2'-(7-Fluoro...)
TBOA (prototypical EAAT inhibitor)>3000Similar mechanism but lower selectivity

Future Directions

The promising biological activity of this compound warrants further investigation into:

  • In vivo efficacy : Understanding how this compound performs in animal models.
  • Mechanistic studies : Elucidating the precise molecular interactions with ASCT2 and other potential targets.
  • Structural modifications : Exploring derivatives to enhance potency and selectivity against specific cancer types.

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